Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate
Description
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is a cyclobutane-derived ester featuring a hydroxymethyl (-CH$2$OH) substituent at the 3-position of the cyclobutane ring and a benzyl ester group. For instance, Benzyl 3-hydroxycyclobutanecarboxylate (CAS 480449-99-8, C${12}$H${14}$O$3$, MW 206.24 g/mol) serves as a close analog, differing only in the absence of the hydroxymethyl group's methylene spacer . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity compared to hydroxyl derivatives, influencing solubility and reactivity.
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNZYRYFMPAVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939768-59-9 | |
| Record name | Phenylmethyl 3-(hydroxymethyl)cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939768-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of 3-Oxocyclobutanecarboxylic Acid
3-Oxocyclobutanecarboxylic acid undergoes alkylation with benzyl bromide in the presence of a base to form the benzyl ester. Potassium carbonate (K₂CO₃) in acetone under reflux conditions is a widely used method:
Reaction Conditions :
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Substrate : 3-Oxocyclobutanecarboxylic acid (5 g, 44 mmol)
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Alkylating Agent : Benzyl bromide (11.2 g, 66 mmol)
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Base : K₂CO₃ (12 g, 88 mmol)
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Solvent : Acetone (50 mL)
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Temperature : Reflux
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Duration : 16 hours
The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzyl bromide. The crude product is purified via silica gel chromatography using hexane/ethyl acetate gradients.
Alternative Alkylation Methods
Triethylamine (TEA) in tetrahydrofuran (THF) at room temperature offers a milder alternative:
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Base : Triethylamine (2.0 mL)
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Solvent : THF (5.0 mL)
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Temperature : 20°C
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Duration : 2 hours
This method avoids reflux but requires extended stirring and careful pH control during workup.
Reduction of the Ketone to the Hydroxymethyl Group
The conversion of benzyl 3-oxocyclobutanecarboxylate to the hydroxymethyl derivative involves selective reduction of the ketone. Sodium borohydride (NaBH₄) is the reductant of choice due to its compatibility with ester groups.
Borohydride Reduction in THF/MeOH
Reaction Conditions :
-
Substrate : Benzyl 3-oxocyclobutanecarboxylate (2.3 g, 11.3 mmol)
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Reductant : NaBH₄ (215 mg, 5.68 mmol)
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Solvent : THF (30 mL) and MeOH (1.5 mL)
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Temperature : 0°C
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Duration : 0.5 hours
The reaction proceeds via nucleophilic attack of borohydride on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol. The low temperature minimizes ester hydrolysis.
Optimization of Reduction Conditions
Increasing the borohydride stoichiometry or using alternative solvents like ethanol improves yields. For example, NaBH₄ in THF/water at 0°C followed by room-temperature stirring achieves 88% yield:
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Reductant : NaBH₄ (0.051 g, 1.96 mmol)
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Solvent : THF (2.5 mL) and water (2.5 mL)
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Workup : Ethyl acetate extraction and silica gel chromatography
Comparative Analysis of Preparation Routes
The table below summarizes key parameters for synthesizing this compound:
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: Benzyl 3-(hydroxymethyl)cyclobutanemethanol.
Substitution: Benzyl 3-(methoxymethyl)cyclobutanecarboxylate.
Scientific Research Applications
Chemistry: Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane derivatives. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, this compound is utilized as a building block for the synthesis of bioactive molecules. Its cyclobutane ring can be incorporated into larger molecular frameworks to study their biological activity and potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of benzyl 3-(hydroxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) Benzyl 3-Hydroxycyclobutanecarboxylate
- Structure : Cyclobutane with a hydroxyl (-OH) at the 3-position.
- Molecular Formula : C${12}$H${14}$O$_3$, MW 206.24 g/mol.
- Properties : Lower polarity than the hydroxymethyl derivative due to the absence of the CH$_2$ spacer. Reactivity includes ester hydrolysis and hydroxyl group oxidation .
(b) Benzyl 3-Oxocyclobutanecarboxylate
- Structure : Cyclobutane with a ketone (-C=O) at the 3-position.
- Molecular Formula : C${12}$H${12}$O$_3$, MW 204.22 g/mol.
- Properties : Higher reactivity due to the electrophilic ketone, enabling reductions (e.g., NaBH$_4$ yields the hydroxyl derivative) .
(c) Ethyl 3-(Benzyloxy)cyclobutanecarboxylate
Physical and Chemical Properties
*Estimated based on structural analogs.
Biological Activity
Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound has a molecular formula of and features a cyclobutane ring with a hydroxymethyl group and a benzyl ester. The presence of the hydroxymethyl group allows for additional functionalization, enhancing the compound's versatility in organic synthesis and biological applications.
The mechanism of action of this compound involves its interaction with various biological targets through non-covalent interactions such as hydrogen bonding. The cyclobutane ring contributes to the rigidity of the molecule, influencing its conformation and binding affinity to target proteins or enzymes in biological systems.
Key Interactions:
- Hydrogen Bonding: The hydroxymethyl group can participate in hydrogen bonding, increasing the compound's reactivity.
- Structural Rigidity: The cyclobutane ring's structure may stabilize interactions with biological macromolecules.
Biological Activity
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
- Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation, although more research is needed to confirm these effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Benzyl 3-hydroxycyclobutanecarboxylate | Hydroxymethyl group | Lacks thioester functionality | |
| Methyl 3-thiocyanato-cyclobutanecarboxylate | Thiocyanate group | Different reactivity profile | |
| Ethyl 3-acetoxy-cyclobutanecarboxylate | Acetoxy group | More stable due to ester linkage |
Case Studies and Research Findings
- Antimicrobial Studies: A study conducted on the antimicrobial properties of various cyclobutane derivatives, including this compound, demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of the hydroxymethyl group in enhancing antimicrobial efficacy .
- Anti-inflammatory Research: In vitro assays revealed that derivatives of this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory conditions .
- Cancer Cell Proliferation Inhibition: A recent investigation into the anticancer properties indicated that certain derivatives could effectively inhibit the proliferation of breast cancer cells, demonstrating potential as a lead compound for further development .
Q & A
Basic: What are the key synthetic methodologies for Benzyl 3-(hydroxymethyl)cyclobutanecarboxylate, and how are reaction conditions optimized?
Answer:
The compound is synthesized via organocatalytic enantioselective methods, starting from racemic α-hydroxycyclobutanone and benzyl derivatives. A tandem condensation reaction under reflux with acetone and potassium carbonate (yield: 89%) is commonly used, followed by purification via ethyl acetate/water partitioning . Key optimization parameters include:
- Catalyst selection : p-Toluenesulphonic acid enhances esterification efficiency.
- Temperature control : Reflux conditions (e.g., 16 hours) ensure complete conversion.
- Solvent choice : Polar aprotic solvents like acetone improve solubility of intermediates.
Analytical monitoring via mass spectrometry (FAB-MS, m/z: 207 [M+H⁺]) ensures intermediate identification .
Basic: How is the stereochemistry of this compound characterized experimentally?
Answer:
Stereochemical analysis employs:
- NMR spectroscopy : H and C NMR distinguish diastereomers by coupling constants and chemical shifts (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomers with 16 defined stereocenters .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 mm) with UV detection (λ = 210–254 nm) monitor purity (>95%) .
- Stability protocols : Storage at 2–8°C in inert atmospheres (argon) minimizes hydrolysis. Stability under accelerated conditions (40°C/75% RH for 4 weeks) is tested via LC-MS .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from stereochemical variability. Methodological approaches include:
- Enantiomer-specific assays : Isolate enantiomers via preparative HPLC and test individually using SPR (surface plasmon resonance) for target binding (e.g., KD values) .
- Computational docking : Compare binding poses of R- and S-enantiomers with target proteins (e.g., cyclooxygenase isoforms) using Schrödinger Suite or AutoDock .
- Metabolic profiling : Incubate each enantiomer with liver microsomes to assess stability differences (CYP450-mediated oxidation) .
Advanced: What strategies improve enantioselective synthesis for scalable production?
Answer:
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to achieve >90% enantiomeric excess (ee) in cyclization steps .
- Flow chemistry : Continuous microreactors enhance mixing and heat transfer, reducing racemization during esterification .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real-time, adjusting feed rates of benzyl bromide to minimize side products .
Advanced: How does computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess hydrogen bonding (hydroxymethyl group) and hydrophobic interactions (benzyl moiety) .
- QM/MM calculations : Evaluate transition states for enzyme inhibition (e.g., ΔG‡ values for serine protease binding) .
- ADMET prediction : Tools like SwissADME estimate logP (2.2), blood-brain barrier permeability, and CYP inhibition .
Advanced: What methodologies address stability challenges in aqueous formulations?
Answer:
- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis; reconstitute in DMSO/PBS (pH 7.4) .
- Protective colloids : Use cyclodextrins (e.g., HP-β-CD) to encapsulate the compound, enhancing solubility and shelf life .
- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify degradation pathways (e.g., ester cleavage via LC-MS/MS) .
Advanced: How do structural modifications influence pharmacological activity?
Answer:
- Hydroxymethyl substitution : Replace with -CF₃ (trifluoromethyl) to enhance metabolic stability (t½ increase from 2h to 8h in liver microsomes) .
- Benzyl group variation : Substitute with pyridine rings to improve water solubility (logP reduction from 2.2 to 1.5) .
- Cyclobutane ring expansion : Test six-membered analogs to assess conformational flexibility effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
